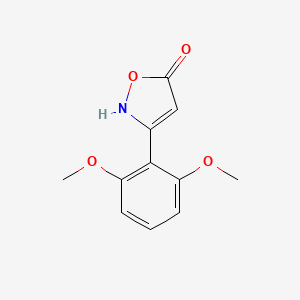

3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol

Description

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

3-(2,6-dimethoxyphenyl)-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C11H11NO4/c1-14-8-4-3-5-9(15-2)11(8)7-6-10(13)16-12-7/h3-6,12H,1-2H3 |

InChI Key |

GZXCCTPYGWDBDG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC(=O)ON2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3 2,6 Dimethoxyphenyl 1,2 Oxazol 5 Ol

Reactivity Profiles of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. acs.org This arrangement creates a unique electronic landscape that dictates its chemical reactivity. While considered aromatic, the presence of two electronegative heteroatoms makes it less aromatic than other five-membered heterocycles and influences its reaction pathways. acs.org

The isoxazole nucleus is a π-excessive system, which generally favors electrophilic substitution over nucleophilic attack. acs.org The electron-donating character of the oxygen atom and the electron-attracting nature of the nitrogen atom make electrophilic substitution more facile than in pyridine (B92270). acs.org

Electrophilic Aromatic Substitution (SEAr) : The most favorable position for electrophilic attack on the isoxazole ring is the C4 position. This preference is due to the greater stability of the resulting intermediate cation compared to attack at C3 or C5. However, the poor nucleophilicity of the isoxazole ring and its instability under strongly acidic or basic conditions can complicate these reactions. acs.orgchegg.com Consequently, functionalization often requires carefully controlled conditions or the use of transition metal catalysts to avoid ring degradation. acs.org Intramolecular SEAr reactions have been successfully achieved at the C5 position, but this requires specific activating groups and the use of catalysts like cationic gold(I).

Nucleophilic Substitution (SNAr) : Nucleophilic substitution on an unsubstituted isoxazole ring is generally difficult. However, the introduction of a strong electron-withdrawing group, such as a nitro group, can activate the ring for SNAr reactions. For instance, 5-nitroisoxazoles readily react with various nucleophiles, providing a pathway to 5-substituted isoxazole derivatives. acs.org

A summary of the isoxazole ring's reactivity is presented below.

| Reaction Type | Preferred Position | Conditions & Remarks |

| Electrophilic Substitution | C4 | Favored position due to intermediate stability. Ring can be unstable in strong acid/base, often requiring metal catalysts for controlled reactions. acs.orgchegg.com |

| Nucleophilic Substitution | C5 (when activated) | Generally disfavored unless an electron-withdrawing group (e.g., -NO2) is present at C5 to activate the ring for attack. acs.org |

| Ring-opening Reactions | - | Can occur under harsh conditions (e.g., strong base, reducing agents), reflecting the isoxazole's role as a useful synthetic precursor for other molecules. acs.orgumkc.edu |

The 5-hydroxyisoxazole moiety exists in a state of tautomeric equilibrium, which significantly influences its reactivity. Theoretical studies on the parent 5-hydroxyisoxazole have identified three potential tautomeric forms. solubilityofthings.com

The OH-form (A): 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol. This is the aromatic hydroxyl form.

The NH-form (B): 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5(2H)-one. An isoxazolone structure.

The CH-form (C): 3-(2,6-Dimethoxyphenyl)isoxazol-5(4H)-one. A non-aromatic keto form.

Computational modeling in aqueous solution predicts that the CH tautomer (C) is the most dominant and stable form, followed by the NH tautomer (B). solubilityofthings.com This equilibrium is critical as it determines the nucleophilic character of the molecule. Derivatization reactions can occur at either the oxygen or the nitrogen atom depending on the prevailing tautomer and the reaction conditions. For example, alkylation could lead to O-substituted or N-substituted products, influencing the subsequent chemical space that can be explored.

Reactivity of the 2,6-Dimethoxyphenyl Moiety

Electronic Effects : The two methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups that activate the phenyl ring toward electrophilic aromatic substitution. solubilityofthings.com They are ortho-para directing. Since the ortho positions (C2' and C6') are already substituted, they synergistically and strongly direct incoming electrophiles to the para position (C4'). The meta positions (C3' and C5') are significantly less activated. Therefore, reactions like nitration or halogenation are expected to occur almost exclusively at the C4' position. chegg.commasterorganicchemistry.com

Steric Effects : The presence of two substituents at the ortho positions creates significant steric hindrance. nih.gov This steric bulk can restrict the free rotation of the phenyl ring around the bond connecting it to the isoxazole ring, potentially forcing a non-planar conformation. This hindrance also shields the C3 position of the isoxazole ring and the methoxy groups themselves from attack by bulky reagents. Studies on similarly structured compounds show that steric hindrance from ortho-substituents can dramatically influence reaction outcomes. acs.orgnih.gov

Derivatization Strategies for Expanding the Chemical Space of 1,2-Oxazol-5-ol Scaffolds

Expanding the chemical diversity of the 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol scaffold involves targeted modifications to both the phenyl ring and the heterocyclic core.

Given the strong directing effect of the two methoxy groups, the most accessible point for functionalization on the phenyl ring is the C4' position.

Electrophilic Aromatic Substitution : Standard electrophilic substitution reactions can introduce a variety of functional groups.

Nitration : Using nitric acid and a suitable catalyst would likely yield the 4'-nitro derivative.

Halogenation : Reactions with bromine or chlorine in the presence of a Lewis acid would introduce a halogen atom at the C4' position.

Friedel-Crafts Reactions : Acylation or alkylation would also be directed to the C4' position, although the strong activating nature of the ring could lead to poly-alkylation if not carefully controlled. umkc.edu

Demethylation : The methoxy groups can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding dihydroxy-phenyl derivative, which can then be used for further functionalization.

The reactivity of the isoxazole core, influenced by the tautomeric equilibrium, allows for several modification strategies.

Reactions at the 5-position : The hydroxyl group (or its keto tautomer) is a prime site for derivatization.

O-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions can yield the corresponding 5-alkoxy or 5-acyloxy derivatives. The choice of base and solvent can influence the ratio of O- vs. N-alkylation.

Conversion to other functionalities : The 5-hydroxyisoxazole can be a precursor to other functional groups. For example, related 3-hydroxyisoxazole-5-carboxylic acids have been converted into 3-hydroxyisoxazole-5-hydroxamic acids. nih.gov

Reactions at the 4-position : The C4 position, being part of the dominant CH-tautomer, can undergo reactions typical of an active methylene (B1212753) group. For instance, condensation reactions with aldehydes can lead to the formation of 4-arylmethylene isoxazol-5(4H)-ones. nih.gov

N-Functionalization : The ring nitrogen of the NH-tautomer can be alkylated or acylated, leading to N-substituted isoxazolone derivatives. wikipedia.org This provides another avenue for structural diversification.

Mechanistic Investigations of Key Chemical Transformations Involving 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol

Detailed mechanistic studies concerning the chemical reactivity and transformations of the specific compound 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol are not extensively documented in publicly available scientific literature. While research exists for structurally related isoxazole derivatives, direct mechanistic investigations on this particular molecule, with its unique 2,6-dimethoxyphenyl substituent, are not readily found.

General isoxazole chemistry suggests that the reactivity of the 1,2-oxazol-5-ol ring is characterized by several potential transformation pathways. These typically involve the cleavage of the N-O bond, which is the weakest bond in the isoxazole ring, or reactions involving the hydroxyl group at the 5-position. The electronic nature of the substituent at the 3-position significantly influences the course of these reactions. In the case of 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol, the electron-donating methoxy groups on the phenyl ring are expected to impact the electron density of the isoxazole system and thereby its reactivity.

Hypothetical mechanistic pathways, based on the known reactivity of similar 3-aryl-1,2-oxazol-5-ols, could include rearrangements, ring-opening reactions, and cycloadditions. For instance, thermal or photochemical conditions can often induce cleavage of the N-O bond, leading to various reactive intermediates. The presence of the hydroxyl group also allows for tautomerism and offers a site for various derivatization reactions. However, without specific experimental data for 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol, any detailed mechanistic discussion remains speculative.

Further empirical research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to elucidate the precise mechanisms of the chemical transformations involving 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol. Such studies would provide valuable insights into the stability of proposed intermediates and the transition states of its key reactions.

Advanced Spectroscopic Characterization Techniques in the Analysis of 3 2,6 Dimethoxyphenyl 1,2 Oxazol 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. For 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information regarding the substitution pattern and the electronic environment of the protons. The dimethoxyphenyl group would exhibit characteristic signals for the aromatic protons and the methoxy (B1213986) groups. The oxazole (B20620) ring proton, if present, would also have a distinct chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for all unique carbon atoms in the molecule, including quaternary carbons. The chemical shifts of the carbons in the dimethoxyphenyl and oxazol-ol rings would be indicative of their electronic environment and hybridization.

Advanced 2D NMR Techniques: To definitively assign the complex spectral data, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. COSY experiments establish proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These correlations are critical for assembling the molecular framework and confirming the connectivity of the dimethoxyphenyl and oxazol-ol moieties.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on analogous structures, is presented below. Actual experimental values would be necessary for a definitive analysis.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1' | - | Quaternary C |

| C2' | Aromatic H | Aromatic C |

| C3' | Aromatic H | Aromatic C |

| C4' | Aromatic H | Aromatic C |

| C5' | Aromatic H | Aromatic C |

| C6' | - | Quaternary C |

| OCH₃ | Methoxy H | Methoxy C |

| C3 (oxazole) | - | Quaternary C |

| C4 (oxazole) | Oxazole H | Oxazole C |

| C5 (oxazole) | - | Quaternary C (enol) |

| OH | Hydroxyl H | - |

Note: This table is predictive and requires experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and can offer information about its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol is expected to display characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the oxazole and phenyl rings would likely appear in the 1650-1450 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups and the oxazole ring are anticipated in the 1300-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C bonds of the methoxy groups would also be Raman active. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (hydroxyl) | 3400-3200 (broad) | Weak |

| C-H (aromatic) | 3100-3000 | Strong |

| C-H (methoxy) | 2950-2850 | Moderate |

| C=N (oxazole) | ~1620 | Moderate |

| C=C (aromatic) | 1600-1450 | Strong |

| C-O (methoxy, aryl ether) | 1250-1000 | Moderate |

Note: This table presents expected ranges and requires experimental verification.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties and Electronic Transitions

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of a molecule, providing information about its electronic transitions.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. The spectrum is expected to show absorption bands in the UV region, likely arising from π-π* transitions within the aromatic phenyl ring and the conjugated oxazole system. The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would provide information about the energy of the first singlet excited state. The Stokes shift, which is the difference between the absorption and emission maxima, can offer insights into the structural relaxation of the molecule in the excited state.

| Spectroscopic Parameter | Description | Expected Observation |

| λmax (Absorption) | Wavelength of maximum absorbance | UV region, indicative of π-π* transitions |

| ε (Molar Absorptivity) | Measure of light absorption intensity | High values for allowed transitions |

| λem (Emission) | Wavelength of maximum fluorescence | Longer wavelength than λmax |

| Stokes Shift | Energy difference between absorption and emission | Provides information on excited state geometry |

Note: This table is a general guide; experimental data is necessary for specific values.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound and for elucidating its fragmentation pattern, which can aid in structural confirmation.

Accurate Mass Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol, confirming its molecular formula.

Fragmentation Analysis: By employing techniques such as tandem mass spectrometry (MS/MS), the molecular ion can be fragmented, and the masses of the resulting fragment ions can be measured. The fragmentation pattern provides valuable structural information, as specific bonds will cleave preferentially. For the target compound, characteristic fragmentation would likely involve the loss of methoxy groups, cleavage of the oxazole ring, and fragmentation of the phenyl ring.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | Calculated for C₁₁H₁₂NO₄ | Protonated molecular ion |

| [M-CH₃]⁺ | Calculated for C₁₀H₈NO₄ | Loss of a methyl radical |

| [M-OCH₃]⁺ | Calculated for C₁₀H₈NO₃ | Loss of a methoxy radical |

| Fragments from oxazole ring cleavage | Various | Indicative of the heterocyclic core |

Note: The m/z values are dependent on the exact molecular formula and require experimental determination.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol can be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles.

Solid-State Conformation: The crystallographic data would reveal the preferred conformation of the molecule in the crystalline lattice, including the dihedral angle between the phenyl ring and the oxazole ring.

Intermolecular Interactions: The crystal packing analysis would identify any significant intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | Dimensions and angles of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining the molecular conformation |

| Hydrogen Bonds | Geometry of hydrogen bonding interactions |

| π-π Stacking | Distances and orientations of aromatic ring interactions |

Note: This information can only be obtained if a single crystal suitable for X-ray diffraction is available.

In-Depth Computational Analysis of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol Remains an Unexplored Area of Research

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the computational and theoretical study of the chemical compound 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol . Despite the growing interest in the properties of isoxazole (B147169) derivatives in various fields of chemistry and pharmacology, this specific molecule has not been the subject of dedicated computational analysis in published research.

Consequently, detailed, experimentally validated data required to populate an in-depth analysis of its electronic structure, dynamic behavior, and potential activities—as would be derived from quantum chemical calculations, molecular dynamics simulations, or QSAR modeling—is not available in the public domain.

While general methodologies for such studies are well-established, their application to this particular compound has not been documented. For instance, Density Functional Theory (DFT) and ab initio methods are powerful tools for optimizing molecular geometry and understanding ground state properties. researchgate.netnih.gov Similarly, the analysis of tautomeric forms, which is critical for isoxazol-5-ol systems, and the examination of frontier molecular orbitals (HOMO-LUMO) to predict chemical reactivity, are common computational practices for related heterocyclic systems. researchgate.netjcchems.com

Furthermore, investigations into the conformational flexibility through molecular dynamics simulations, the prediction of structure-function relationships via QSAR modeling, and the exploration of nonlinear optical (NLO) properties are all crucial aspects of modern computational chemistry that have been applied to various isoxazole and benzoxazole (B165842) derivatives. nih.govnih.gov However, specific findings from these types of studies for 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol are absent from current scientific literature.

The synthesis of related isoxazol-5(4H)-one structures and other substituted isoxazoles is documented, often highlighting their potential biological activities which are sometimes correlated with computational findings for those specific analogues. nih.govpreprints.org Research on compounds with similar structural motifs, such as 3-phenyl-isoxazol-5-yl derivatives, has been conducted in the context of medicinal chemistry. nih.gov However, this body of work does not extend to the detailed computational characterization of the 2,6-dimethoxyphenyl substituted variant.

The absence of such specific research means that no data tables on its optimized geometrical parameters, tautomeric equilibria energies, HOMO-LUMO gaps, or NLO properties can be generated. The scientific community has yet to apply the available powerful computational tools to elucidate the specific chemical and physical properties of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol.

Computational and Theoretical Studies of 3 2,6 Dimethoxyphenyl 1,2 Oxazol 5 Ol

Solvation Models and Solvent Effects on Molecular and Spectroscopic Properties

In the field of computational chemistry, the influence of a solvent environment on a molecule's properties is a critical area of study. The interactions between a solute and solvent can lead to significant changes in molecular geometry, electronic distribution, and, consequently, its spectroscopic signatures. The theoretical investigation of these phenomena relies on various solvation models, which can be broadly categorized as either explicit, implicit (continuum), or a hybrid of the two.

Explicit solvent models treat each solvent molecule individually, offering a highly detailed picture of the local interactions, such as hydrogen bonding, between the solute and the surrounding solvent molecules. However, this level of detail comes at a very high computational cost, limiting its application to relatively small systems.

Implicit or continuum models , such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), are more computationally efficient. ijpcbs.comresearchgate.net These models represent the solvent as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this continuum. ijpcbs.comresearchgate.net The electrostatic interactions between the solute and the solvent are then calculated. These models are widely used to predict changes in spectroscopic properties, such as the shifts in UV-Vis absorption bands, a phenomenon known as solvatochromism. nih.govarkat-usa.orgnih.gov

Hybrid models attempt to combine the accuracy of explicit models for the immediate solvent shell with the efficiency of continuum models for the bulk solvent. This approach can provide a balanced description of specific short-range and non-specific long-range solvent effects.

For a compound like 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol, computational studies would typically involve optimizing the molecular geometry in the gas phase and in various solvents of differing polarity. Subsequent calculations, often using Time-Dependent Density Functional Theory (TD-DFT), would predict the electronic absorption spectra in these environments. The results would likely show a correlation between the solvent polarity and the wavelength of maximum absorption (λmax). For instance, a bathochromic (red) or hypsochromic (blue) shift in the UV-Vis spectrum upon increasing solvent polarity would provide insights into the change in the dipole moment of the molecule upon electronic excitation.

Similarly, the effect of solvents on the Nuclear Magnetic Resonance (NMR) chemical shifts could be calculated to understand how different solvent environments affect the electronic shielding around the nuclei.

However, without specific research dedicated to 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol, any discussion of its behavior in different solvents remains speculative. The presence of the dimethoxyphenyl group and the oxazol-5-ol ring suggests a molecule with potential for complex interactions with both protic and aprotic solvents. Future computational studies are needed to elucidate these interactions and provide a detailed understanding of the solvation effects on this compound. Such research would be invaluable for predicting its behavior in various applications.

Structure Activity Relationship Sar Studies Pertaining to 3 2,6 Dimethoxyphenyl 1,2 Oxazol 5 Ol Analogues

Impact of Substituent Electronic and Steric Effects on Structure-Function Relationships in Oxazol-5-ol Derivatives

Electronic Effects: The nature of substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the oxazole (B20620) ring and the appended phenyl ring. For instance, in related heterocyclic systems, the presence of electron-withdrawing groups, such as nitro or trifluoromethyl, on the phenyl ring attached to an isoxazole (B147169) core has been shown to enhance certain biological activities, such as anticancer and sPLA2 inhibitory activities. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (as seen in the subject compound) can increase antioxidant activity in some oxazole derivatives. The electronic nature of substituents can influence the pKa of the molecule, affecting its ionization state at physiological pH and thereby its ability to cross cell membranes and interact with target proteins. nih.gov

Steric Effects: The size and spatial arrangement of substituents can dictate the conformational preferences of the molecule and its ability to fit into the binding pocket of a biological target. Large, bulky groups can introduce steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by enhancing selectivity for a specific target over others. In N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a more significant impact on antiviral activity than lipophilic and electronic parameters. rsc.org The substitution pattern on the phenyl ring is also crucial. Ortho-substitution, as in the 2,6-dimethoxyphenyl group, can force the phenyl ring out of planarity with the oxazole ring, which can have profound implications for molecular recognition.

To illustrate the impact of these effects, consider the following hypothetical data table, which is based on general principles observed in related heterocyclic compounds:

| Analogue of 3-Aryl-1,2-oxazol-5-ol | Aryl Substituent | Electronic Effect | Steric Hindrance | Hypothetical Relative Activity |

|---|---|---|---|---|

| Analogue 1 | 4-Nitro | Strongly Electron-Withdrawing | Low | High |

| Analogue 2 | 4-Methoxy | Electron-Donating | Low | Moderate |

| Analogue 3 | 2,6-Dimethyl | Weakly Electron-Donating | High | Variable (Target Dependent) |

| Analogue 4 | Unsubstituted | Neutral | Low | Baseline |

Role of the Dimethoxyphenyl Moiety in Modulating Molecular Interactions and Selectivity

The 2,6-dimethoxyphenyl moiety is a key structural feature of the title compound, and its role extends beyond simple substitution. The two methoxy groups at the ortho positions exert a significant steric and electronic influence that can critically modulate the molecule's interactions and selectivity.

The steric bulk of the two methoxy groups forces the phenyl ring to adopt a twisted conformation relative to the plane of the oxazole ring. This non-planar arrangement can be crucial for fitting into a specific binding site, potentially enhancing selectivity for a particular protein isoform. For example, in some kinase inhibitors, a non-planar conformation is essential for achieving selectivity.

The methoxy groups are also hydrogen bond acceptors, which can lead to specific interactions with amino acid residues in a protein's binding pocket, such as lysine (B10760008) or arginine. These hydrogen bonds can significantly contribute to the binding affinity and stability of the ligand-protein complex. Furthermore, the lipophilicity introduced by the methoxy groups can influence the compound's ability to cross biological membranes.

Studies on other heterocyclic scaffolds have demonstrated the importance of the substitution pattern on the phenyl ring for biological activity. For instance, in a series of pleconaril (B1678520) derivatives, substitutions on the phenyl ring directly impacted the spectrum of antienteroviral activity. researchgate.net

SAR of Oxazol-5-ol Ring System Modifications and Their Conformational Implications

Modifications to the oxazol-5-ol ring system itself can have profound effects on the compound's biological activity. The isoxazole ring and its tautomeric forms, such as isoxazol-5(4H)-ones, are versatile building blocks in medicinal chemistry. researchgate.net

Alterations to the substituents at positions 3, 4, and 5 of the isoxazole ring have been extensively studied for various biological activities. nih.gov For example, substitution at the C-4 position can influence the planarity of the ring system and introduce additional points of interaction with a biological target.

The conformational properties of the oxazole ring and its analogues are also critical. The presence of a sulfur atom in the analogous thiazole (B1198619) ring, for instance, can lead to unique conformational and steric effects. nih.gov Computational studies on thiazole-containing amino acids have shown a tendency to adopt a semi-extended β2 conformation, stabilized by an intramolecular hydrogen bond. nih.gov Similar conformational preferences, influenced by the substituents, can be expected for the oxazol-5-ol ring and would play a significant role in its interaction with biological macromolecules. The rigidity of certain conformations can be influenced by internal stabilizing forces or steric repulsion. nih.gov

| Modification to Oxazol-5-ol Ring | Potential Conformational Implication | Hypothetical Impact on Activity |

|---|---|---|

| Substitution at C-4 | Altered planarity and introduction of new vectors for substitution. | Can modulate binding affinity and selectivity. |

| Replacement of ring oxygen with sulfur (Thiazole) | Changes in bond angles, lengths, and potential for different non-bonding interactions. nih.gov | May lead to altered biological activity profile. |

| Saturation of the C4-C5 bond (Isoxazoline) | Introduction of a chiral center and a more flexible, non-planar ring. | Can lead to stereospecific interactions with the target. |

Comparative SAR Studies with Other Heterocyclic Scaffolds and their Significance

Comparing the SAR of 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol with that of other heterocyclic scaffolds is a valuable strategy in medicinal chemistry, often referred to as bioisosteric replacement. nih.gov This approach involves substituting the oxazole ring with other five-membered heterocycles such as pyrazole (B372694), oxadiazole, or triazole to improve potency, selectivity, or pharmacokinetic properties. rsc.orgnih.gov

For example, a study on 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors found that replacing an N-hydroxyformamidine moiety with an isoxazole or pyrazole ring maintained potent activity with improved stability. nih.govacs.org This highlights that different heterocyclic cores can serve similar functions in orienting key substituents for target interaction.

Comparative studies between pyrazole and isoxazole derivatives have shown that while both can exhibit similar biological activities, subtle differences in their electronic and hydrogen-bonding properties can lead to variations in potency and selectivity. nih.govnih.gov For instance, the replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring has been shown to reduce metabolic degradation and interaction with hERG channels. rsc.org

The significance of these comparative studies lies in their ability to:

Identify novel scaffolds with improved drug-like properties.

Understand the key pharmacophoric features required for biological activity.

Navigate around existing patents and generate new intellectual property.

A hypothetical comparison of bioisosteric replacements for the oxazole ring is presented below:

| Heterocyclic Scaffold | Key Differences from Oxazole | Potential Advantages |

|---|---|---|

| Pyrazole | Two adjacent nitrogen atoms, different hydrogen bonding pattern. | May offer different vector for substitution and improved metabolic stability. nih.gov |

| 1,3,4-Oxadiazole | Different arrangement of heteroatoms, generally more polar. | Can lead to improved solubility and reduced off-target effects. rsc.org |

| Thiazole | Contains a sulfur atom instead of oxygen, altering size and electronic properties. nih.gov | May lead to unique interactions with the biological target. |

Applications of 3 2,6 Dimethoxyphenyl 1,2 Oxazol 5 Ol in Chemical Research

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The isoxazole (B147169) ring is a valuable and well-established class of heterocyclic compounds, prized for its role as a versatile building block in synthetic organic chemistry. core.ac.uk Isoxazol-5-ones, in particular, are recognized as important motifs in drug candidates and have been applied as strategic precursors for creating a variety of densely functionalized molecules. capes.gov.br Their utility stems from the ability of the isoxazole ring to undergo various transformations, most notably ring-opening reactions that unveil new functionalities.

The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions, such as catalytic hydrogenation, to yield valuable intermediates like β-amino enones or 1,3-dicarbonyl compounds. core.ac.ukyoutube.com This reactivity makes isoxazoles stable "masked" equivalents of these functionalities, allowing chemists to carry them through multi-step syntheses and reveal them at a later, strategic point.

Furthermore, the isoxazole core can be functionalized through various reactions. For instance, the synthesis of 3,4-disubstituted isoxazoles can be achieved through metal-free, regiospecific methods, demonstrating the tunability of the scaffold. organic-chemistry.org The development of one-pot, multi-component reactions to create isoxazol-5-one derivatives further underscores their importance as accessible and modifiable building blocks for more complex molecular architectures. mdpi.comnih.gov Given this established reactivity, 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol holds potential as a precursor for complex nitrogen- and oxygen-containing molecules, including alkaloids and pharmacologically active agents. nih.gov

Utility as Chemical Probes for Investigating Enzyme Inhibition and Signal Transduction Pathways

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netnih.gov This broad utility suggests that isoxazole derivatives, including 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol, are valuable candidates for development as chemical probes to investigate biological systems.

Isoxazole-containing compounds have been identified as potent inhibitors for various enzymes. For example, certain derivatives act as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. nih.gov Others have been developed as dual inhibitors of p38α MAP kinase and CK1δ, enzymes involved in cellular signaling pathways relevant to inflammation and other diseases. nih.gov A notable example is the study of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which were found to inhibit chitin (B13524) synthesis, a crucial process in insects. nih.gov

The general mechanism involves the isoxazole derivative binding to the active site of a target enzyme, thereby blocking its function. The specific substituents on the isoxazole ring play a critical role in determining the potency and selectivity of this inhibition. nih.gov The 2,6-dimethoxyphenyl group on the target compound could influence binding affinity and specificity through steric and electronic interactions within an enzyme's active site. While specific inhibitory activities for 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol have not been detailed, the extensive research on its analogues makes it a compelling structure for screening against various enzymatic targets.

| Compound Class | Enzyme/Process Inhibited | Potential Application | Reference |

| 3,5-Diaryl Isoxazoles | Histone Deacetylase (HDAC) | Anticancer Therapy | nih.gov |

| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles | Chitin Synthesis | Insecticides | nih.gov |

| 3,4-Diaryl Isoxazoles | p38α MAP kinase & CK1δ | Anti-inflammatory, CNS Disorders | nih.gov |

| Isoxazole Derivatives | Tyrosinase | Hyperpigmentation Treatment | unand.ac.id |

| Isoxazole Derivatives | Secretory Phospholipase A2 (sPLA₂) | Anti-inflammatory, Anticancer | nih.gov |

Application as Ligands in Transition-Metal-Catalyzed Reactions

While the use of isoxazoles as substrates in transition-metal-catalyzed reactions is well-documented, their application as directing ligands is a more specialized area of research. rsc.org Generally, heterocyclic compounds can coordinate with transition metals through their heteroatoms (nitrogen and oxygen), influencing the catalytic activity and selectivity of the metal center.

The specific geometry and electronic properties of the ligand are crucial. For instance, L-shaped N-heterocyclic carbene (NHC) ligands derived from fused imidazolium (B1220033) frameworks have demonstrated significant utility in catalysis. nih.gov Although distinct from isoxazoles, this illustrates the principle of using heterocyclic structures to create tailored ligand scaffolds.

In the context of 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol, the nitrogen and oxygen atoms of the isoxazole ring, particularly the exocyclic oxygen of the 5-ol tautomer, could potentially coordinate with a metal center. The sterically bulky 2,6-dimethoxyphenyl group would likely play a significant role, creating a specific coordination environment around the metal. This could influence the regio- and stereoselectivity of catalytic transformations. While direct evidence for 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol as a ligand is not prominent, the fundamental characteristics of the molecule suggest it could be explored for creating novel catalytic systems. organic-chemistry.org

Potential in Materials Science Research, including Photonic and Electronic Applications

Isoxazole derivatives are gaining attention in materials science due to their unique electronic and optical properties. researchgate.net These properties make them suitable for applications in photonic and optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.net The incorporation of heterocyclic units like isoxazole into molecular structures can lead to significant changes in physical properties, including liquid crystalline behavior and fluorescence. researchgate.net

Theoretical and experimental studies on various isoxazole derivatives have revealed their potential as semiconducting materials. worldscientific.com Density functional theory (DFT) calculations on some derivatives show favorable charge transport properties, suggesting they could be good hole transport contenders in electronic devices. worldscientific.com The photophysical properties, such as UV-visible absorption and fluorescence emission, are highly dependent on the molecular structure. Many isoxazole-based compounds exhibit fluorescence, often in the blue region of the spectrum, with their emission wavelengths and quantum yields being tunable through chemical modification. researchgate.netresearchgate.netmdpi.com For example, some polycyclic benzene-fused oxazoles fluoresce in the 340–430 nm region. mdpi.com

The 2,6-dimethoxyphenyl substituent in 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol, with its electron-donating methoxy (B1213986) groups and extended π-system, could contribute to desirable photophysical properties, making it a candidate for investigation in the development of novel functional materials for photonic applications. researchgate.net

| Isoxazole Derivative Class | Studied Property | Potential Application | Reference |

| N-Arylnaphtho[2,3-d]oxazol-2-amines | Fluorescence (340-360 nm) | Optical Materials | mdpi.com |

| Unsymmetrical Liquid Crystalline Isoxazoles | Blue Fluorescence (~377 nm), Liquid Crystallinity | OLEDs, Display Technologies | researchgate.netresearchgate.net |

| 2,5-disubstituted 1,3,4-oxadiazoles (related heterocycle) | Tunable Fluorescence, Cell Staining | Bioimaging, Optical Probes | nih.gov |

| Dimethylisoxazole Derivatives | Charge Transport Properties (Theoretical) | Organic Semiconductors | worldscientific.com |

Exploration as Corrosion Inhibitors in Acidic Environments

Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are often effective corrosion inhibitors, particularly for metals like steel in acidic media. mdpi.com Isoxazole and its derivatives fit this profile and have been investigated for their ability to protect metals from corrosive attack. jmaterenvironsci.comnih.govresearchgate.net The inhibition mechanism typically involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that shields the metal from the aggressive environment. mdpi.com

The effectiveness of these inhibitors increases with concentration, and their adsorption can be described by various isotherms. jmaterenvironsci.com The presence of multiple adsorption sites, such as the N and O atoms and the aromatic rings in the 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol structure, would likely facilitate strong adsorption onto a metal surface like iron. Theoretical studies using DFT have been employed to correlate the molecular structure of isoxazole derivatives with their inhibition efficiency, confirming that functional groups significantly influence their performance. nih.govresearchgate.net

Experimental studies on related isoxazoline (B3343090) and isoxazole compounds have demonstrated significant corrosion inhibition for mild steel in HCl solutions. mdpi.comjmaterenvironsci.com For example, certain isoxazoline derivatives have shown inhibition efficiencies of up to 82.91%. mdpi.com While specific data for 3-(2,6-dimethoxyphenyl)-1,2-oxazol-5-ol is not available, the established anti-corrosion properties of the isoxazole scaffold make it a promising candidate for this application.

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Reference |

| 3-phenyl-5-isoxazolone | Mild Steel | 2 M HCl | 80 | jmaterenvironsci.com |

| 5-phenylisoxazole | Mild Steel | 2 M HCl | 66 | jmaterenvironsci.com |

| 4-(4-methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (MDA) | Carbon Steel | 1.0 M HCl | 82.91 | mdpi.com |

| 5-(benzo[d] jmaterenvironsci.comnih.govdioxol-5-ylmethyl)-2-tetradecyl isoxazolidine (B1194047) (BDMTI) | API 5L X60 Steel | 1 M HCl | ~75 (at 60 ppm) | nih.gov |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Methodologies for Diversification

The synthesis of isoxazolols has traditionally been accomplished via the cyclization of a β-keto ester with hydroxylamine (B1172632), a method often hampered by the formation of 5-isoxazolone regioisomers as byproducts. acs.orgnih.gov Future research for preparing 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol and its analogues should focus on developing more efficient, regioselective, and sustainable synthetic strategies.

Recent advances in isoxazole (B147169) synthesis that could be adapted include:

One-Pot Procedures : A highly regioselective one-pot method involving the reaction of terminal alkynes with aldehydes, followed by treatment with iodine and hydroxylamine, could be explored. nih.gov

Green Chemistry Approaches : The use of ultrasound radiation, which has been shown to facilitate the synthesis of 3-alkyl-5-aryl isoxazoles without a catalyst, offers a milder and more environmentally benign alternative. nih.gov Other green methodologies, such as microwave-assisted synthesis, could also shorten reaction times and improve yields. rsc.org

Novel Cyclization Strategies : A versatile three-step procedure has been developed for 5-substituted 3-isoxazolols that proceeds through an N,O-diBoc-protected β-keto hydroxamic acid intermediate, completely avoiding the formation of the isomeric byproduct. acs.orgnih.gov Adapting this method for the synthesis of the target compound could significantly improve purity and yield.

Transition Metal-Catalyzed Reactions : Investigating transition metal-catalyzed cycloadditions could provide new pathways to the isoxazole ring system with high control over regioselectivity, enabling the creation of a diverse library of derivatives. rsc.orgrsc.org

These advanced methodologies would not only streamline the synthesis of the parent compound but also facilitate the diversification of the scaffold, which is essential for structure-activity relationship studies.

| Synthetic Strategy | Potential Advantages | Relevant Findings |

| One-Pot Synthesis | High regioselectivity, reduced work-up | Demonstrated for 3,5-disubstituted isoxazoles. nih.gov |

| Ultrasound/Microwave | Environmentally benign, shorter reaction times, high yields | Proven effective for isoxazole synthesis without catalysts. rsc.orgnih.gov |

| Novel Cyclization | Avoids isomeric byproducts, high purity | Successful for other 5-substituted 3-isoxazolols. acs.orgnih.gov |

| Metal-Catalyzed Cycloaddition | Excellent regioselectivity, access to complex derivatives | A key methodology for creating diverse isoxazole libraries. rsc.orgrsc.org |

Advanced Characterization Techniques for In-situ Monitoring of Reactions

To optimize the novel synthetic routes discussed above, a deeper understanding of reaction mechanisms, kinetics, and intermediate formation is necessary. The application of advanced, real-time characterization techniques is a critical future challenge. While traditional methods like NMR and mass spectrometry are used to characterize final products, their application for in-situ monitoring can provide invaluable insights. researchgate.net

Future research should focus on integrating techniques such as:

In-situ Spectroscopy : Employing techniques like process IR, Raman, and NMR spectroscopy to continuously monitor the concentration of reactants, intermediates, and products throughout the reaction. This data can be used to identify reaction bottlenecks, detect transient intermediates, and optimize conditions for yield and purity.

Mass Spectrometry-Based Monitoring : Using techniques like ReactIR or online mass spectrometry to track the reaction progress in real-time, providing detailed kinetic profiles and mechanistic information.

By applying these advanced analytical tools, chemists can move beyond simple endpoint analysis to develop a fundamental understanding of the cyclization and functionalization reactions, leading to more robust and scalable synthetic protocols for 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Key areas for future research include:

Property Prediction : Training ML models to predict the physicochemical and biological properties of new derivatives. By learning from existing data on isoxazoles, these models could forecast properties like solubility, receptor binding affinity, and metabolic stability for novel analogues of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol before they are synthesized, saving considerable time and resources.

De Novo Drug Design : Employing generative models, such as recurrent neural networks (RNNs), to design entirely new molecules based on the isoxazolol scaffold with desired therapeutic profiles. nih.gov This approach allows for the exploration of a much larger chemical space than is possible through traditional library synthesis.

Expanding the Scope of Structure-Activity Relationship Studies through High-Throughput Screening

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound for a specific biological target. ebi.ac.ukresearchgate.net For the isoxazole class, SAR studies have been crucial in developing potent agents for various targets. nih.gov A quantitative SAR (QSAR) study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, for instance, revealed that chitin-synthesis inhibition was favored by specific hydrophobic substituents while being negatively affected by bulky groups. nih.gov

A major future direction is to apply high-throughput screening (HTS) to rapidly evaluate large, diverse libraries of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol derivatives. daneshyari.comnih.gov This approach would enable:

Rapid Identification of Hits : Screening thousands of compounds against a panel of biological targets (e.g., enzymes, receptors, cancer cell lines) to quickly identify promising candidates. nih.gov

Comprehensive SAR Data : Generating a large dataset that can be used to build detailed SAR models. This would clarify the influence of different substituents on the 2,6-dimethoxyphenyl ring and other positions of the isoxazolol core on biological activity.

Discovery of Novel Activities : Uncovering unexpected biological activities for this class of compounds by screening against a wide range of assays.

The challenge lies in developing efficient and diversified synthetic routes (as discussed in 8.1) to generate the necessary chemical library for HTS campaigns.

Exploration of Novel Chemical Applications and Interdisciplinary Research Opportunities

The isoxazole ring is a privileged scaffold found in compounds with a vast array of biological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects. rsc.orgrsc.org While the specific applications of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol are yet to be defined, its structural features suggest several promising avenues for interdisciplinary exploration.

Future research should aim to:

Investigate Diverse Therapeutic Areas : Evaluate derivatives for a wide spectrum of biological activities. Given the known properties of isoxazoles, potential applications include targeting heat shock protein 90 (Hsp90) in cancer, inhibiting fungal growth, or modulating GABAA receptors for neurological disorders. nih.govmdpi.comnih.gov

Explore Agrochemical Applications : Building on research into related compounds like the 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles that inhibit chitin (B13524) synthesis, the potential of this scaffold as a novel insecticide or fungicide should be investigated. nih.govnih.gov

Develop Multi-Targeted Agents : Design single molecules that can interact with multiple biological targets simultaneously, a strategy that is gaining traction for treating complex diseases like cancer and neurodegenerative disorders. rsc.orgrsc.org

Materials Science Applications : Explore the potential use of these compounds as building blocks for functional materials, such as organic light-emitting diodes (OLEDs) or sensors, leveraging the electronic properties of the heterocyclic ring system.

Success in these areas will require collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists to fully explore the chemical and biological space accessible from the 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of oxazole derivatives often involves cyclization reactions. For example, Claisen-Schmidt condensation can form α,β-unsaturated ketone intermediates, followed by oxazole ring closure using hydroxylamine or nitrile oxides. In analogous compounds, reaction temperatures (60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., acetic acid for cyclization) significantly impact yields . For regioselective oxazole formation, controlled addition of oxidizing agents (e.g., NBS) may stabilize intermediates .

Q. Which spectroscopic techniques are essential for confirming the structure of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : Aromatic protons in similar dimethoxyphenyl derivatives appear at δ 6.7–7.6 ppm, with methoxy singlets near δ 3.8–3.9 ppm . The oxazole hydroxyl group may show broad signals at δ 9–12 ppm, depending on solvent.

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Q. What physicochemical properties of this compound are critical for experimental design (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Dimethoxyphenyl derivatives are typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-saturate solvents for reactions .

- Stability : Oxazole hydroxyl groups may undergo tautomerism; store under inert atmospheres at low temperatures (-20°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during structural elucidation?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity .

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .

- Comparative Analysis : Cross-reference with literature data for analogous compounds, such as (E)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one derivatives .

Q. What strategies improve regioselectivity in oxazole ring formation for derivatives of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol?

- Methodological Answer :

- Substituent Effects : Electron-donating groups (e.g., methoxy) direct cyclization to specific positions. Use DFT calculations to predict regiochemical outcomes .

- Catalytic Control : Transition metals (e.g., Cu(I)) can stabilize intermediates and favor 1,2-oxazole over 1,3-oxazole isomers .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetically controlled products; higher temperatures may shift equilibria .

Q. How can computational methods predict the bioactivity of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol?

- Methodological Answer :

- Molecular Docking : Screen against targets like SGLT2 or CDK2 (see imidazo-pyrimidine analogs in ). Use AutoDock Vina with optimized force fields.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from related oxadiazole or triazole derivatives .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .

Q. What analytical approaches validate purity and detect byproducts in synthesized batches?

- Methodological Answer :

- HPLC-PDA/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate isomers .

- TLC with Fluorescent Indicators : Monitor reaction progress using ethyl acetate/hexane (3:7) and UV visualization at 254 nm .

- Elemental Analysis : Confirm <0.3% deviation from theoretical C/H/N composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.